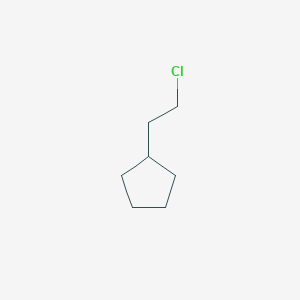

(2-Chloroethyl)cyclopentane

概要

説明

(2-Chloroethyl)cyclopentane: is an organic compound with the molecular formula C7H13Cl It consists of a cyclopentane ring substituted with a 2-chloroethyl group

準備方法

Synthetic Routes and Reaction Conditions:

Alkylation of Cyclopentane: One common method to synthesize (2-Chloroethyl)cyclopentane involves the alkylation of cyclopentane with 2-chloroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Halogenation of Cyclopentane: Another method involves the halogenation of cyclopentane with chlorine gas in the presence of ultraviolet light to form cyclopentyl chloride, which is then reacted with ethylene to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process typically includes the halogenation of cyclopentane followed by alkylation with ethylene under controlled temperature and pressure conditions to maximize yield and purity.

化学反応の分析

Elimination Reactions

The chloroethyl group facilitates β-elimination under basic conditions, forming cyclopentene derivatives via the E2 mechanism. This reaction is stereospecific and follows Zaitsev’s rule, favoring the more substituted alkene.

Key Conditions and Reagents

| Base | Solvent | Temperature | Major Product |

|---|---|---|---|

| KOtBu (strong base) | DMSO | 80–100°C | Cyclopentene derivatives |

Mechanistic Insights

-

The E2 pathway involves concerted deprotonation of a β-hydrogen and simultaneous expulsion of the chloride leaving group ( ).

-

Transition-state analysis indicates partial double-bond character, stabilizing the alkene product ( ).

Reduction Reactions

Samarium(II) iodide (SmI₂) promotes reductive cleavage of the C–Cl bond, yielding ethylcyclopentane. This method is complementary to elimination pathways.

Example Reaction

Experimental Findings

-

SmI₂-mediated reductions proceed via single-electron transfer (SET), generating radical intermediates that undergo rapid hydrogen abstraction ( ).

-

Additives like H₂O enhance reaction efficiency by modulating SmI₂’s redox potential ( ).

Substitution Reactions

The chlorine atom is susceptible to nucleophilic displacement (SN₂), though steric hindrance from the cyclopentane ring may slow kinetics.

Example Reaction

Challenges

-

Bulky cyclopentane ring reduces nucleophilic accessibility, favoring elimination over substitution in strongly basic conditions.

Oxidation Pathways

Oxidation of the ethyl chain remains underexplored but may yield cyclopentanone derivatives under aggressive conditions (e.g., KMnO₄/H⁺).

Mechanistic and Stereochemical Considerations

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

(2-Chloroethyl)cyclopentane serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it a valuable building block for more complex molecules. Researchers utilize it to create derivatives that may exhibit desired properties for further applications.

Reagent in Chemical Reactions

The compound is frequently used as a reagent in synthetic chemistry. It can facilitate reactions that lead to the formation of new carbon-carbon bonds, thus expanding the toolbox available to chemists for constructing diverse organic structures.

Biological Applications

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of this compound are being explored for their potential pharmacological activities. Studies indicate that these derivatives may possess anti-inflammatory, antimicrobial, or anticancer properties. The chloroethyl group enhances the compound's reactivity towards biological targets, which may lead to novel therapeutic agents.

Mechanisms of Action

The mechanism of action for this compound and its derivatives often involves interactions with cellular targets such as enzymes or receptors. For instance, anticancer derivatives may inhibit specific enzymes involved in cell proliferation, showcasing the compound's potential utility in drug development.

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is utilized in the production of specialty chemicals and materials. It acts as a precursor in the synthesis of polymers, resins, and other industrial chemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics.

Polymer Synthesis

The compound's cyclic structure and reactive chloroethyl functionality make it an interesting candidate for polymer synthesis. Researchers are investigating its potential use in creating novel materials with tailored properties for applications in various industries.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

- Synthetic Pathways: Research has documented various synthetic routes leading to this compound, emphasizing its role as an intermediate in organic synthesis. The chlorination of cyclopentane followed by ethyl group modification is a common method utilized .

- Biological Activity: Investigations into the biological activity of derivatives have shown promising results, particularly in anticancer research where compounds derived from this compound exhibit cytotoxic effects against cancer cell lines.

- Industrial Usage: The compound's application in producing specialty chemicals has been documented, showcasing its versatility and importance in industrial chemistry.

作用機序

The mechanism of action of (2-Chloroethyl)cyclopentane and its derivatives depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, derivatives with anticancer activity may inhibit specific enzymes involved in cell proliferation.

類似化合物との比較

Cyclopentane: A simple cycloalkane without the chloroethyl substitution.

2-Chloroethylbenzene: A similar compound with a benzene ring instead of a cyclopentane ring.

2-Chloroethylcyclohexane: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness: (2-Chloroethyl)cyclopentane is unique due to its specific ring structure and chloroethyl substitution, which confer distinct chemical reactivity and potential applications. Its smaller ring size compared to cyclohexane derivatives may result in different steric and electronic properties, influencing its behavior in chemical reactions and biological systems.

生物活性

(2-Chloroethyl)cyclopentane is an organic compound with the chemical formula CHCl. It is characterized by a cyclopentane ring substituted with a chloroethyl group, which imparts unique chemical reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and implications in medicinal chemistry.

This compound undergoes several types of chemical reactions, which contribute to its biological activity:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of various derivatives. For instance, reacting with sodium hydroxide produces 2-hydroxyethylcyclopentane.

- Elimination Reactions : Under strong basic conditions, it can form cyclopentene derivatives, which may exhibit different biological properties.

- Oxidation Reactions : The compound can be oxidized to produce cyclopentanone derivatives, potentially altering its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets such as enzymes and receptors. The chloroethyl group enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with biomolecules. This reactivity is crucial for its potential pharmacological effects.

Interaction with Enzymes

Research indicates that this compound derivatives may inhibit specific enzymes involved in cell proliferation, making them candidates for anticancer drug development. The mechanism typically involves the formation of covalent bonds with enzyme active sites, thereby inhibiting their function .

Biological Activity Studies

Several studies have explored the biological activities associated with this compound and its derivatives:

- Anticancer Activity : Derivatives of this compound have shown promise in inhibiting tumor growth in various cancer cell lines. For example, a study demonstrated that specific derivatives could significantly reduce cell viability in breast cancer models through apoptosis induction .

- Antimicrobial Properties : Some studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Effects : Research has also suggested that compounds derived from this compound may possess anti-inflammatory properties by modulating inflammatory pathways in cellular models.

Case Studies

- Case Study 1 : A recent study evaluated the anticancer effects of a derivative of this compound on human lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers after treatment with the compound.

- Case Study 2 : Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated significant bactericidal activity at low concentrations.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Cycloalkane | Anticancer, antimicrobial, anti-inflammatory |

| 2-Chloroethylbenzene | Aromatic | Limited biological activity; primarily industrial use |

| 2-Chloroethylcyclohexane | Cycloalkane | Similar reactivity but less studied |

特性

IUPAC Name |

2-chloroethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl/c8-6-5-7-3-1-2-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXYEQHHLIYKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603309 | |

| Record name | (2-Chloroethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84226-36-8 | |

| Record name | (2-Chloroethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。